



# Laboratory Scale Synthesis of 2-Hydroxyacetamide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	2-Hydroxyacetamide	
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This document provides detailed application notes and protocols for the laboratory-scale synthesis of **2-hydroxyacetamide**, also known as glycolamide. The synthesis is achieved through the ammonolysis of ethyl glycolate. This method offers a straightforward and efficient route to this versatile building block, which finds applications in organic synthesis and medicinal chemistry.[1][2]

### Introduction

**2-Hydroxyacetamide** (CAS No. 598-42-5) is a bifunctional molecule containing both a primary hydroxyl and a primary amide group.[1] This dual functionality makes it a valuable starting material for the synthesis of a variety of more complex molecules.[2] The protocol detailed below is based on the well-established ammonolysis reaction of esters, adapted for the specific synthesis of **2-hydroxyacetamide** from ethyl glycolate.

### **Physicochemical and Analytical Data**

A summary of the key physical and analytical data for **2-hydroxyacetamide** is provided in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub>	[PubChem CID: 69021]
Molecular Weight	75.07 g/mol	[PubChem CID: 69021]
Melting Point	118-120 °C	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in water	[1]
CAS Number	598-42-5	[1]

# Experimental Protocol: Synthesis of 2-Hydroxyacetamide

This protocol is adapted from established procedures for the ammonolysis of esters.

#### Materials:

- Ethyl glycolate (C<sub>4</sub>H<sub>8</sub>O<sub>3</sub>)
- Concentrated aqueous ammonia (NH4OH, ~28-30%)
- Ethanol
- Deionized water
- · Ice bath
- · Round-bottom flask
- Magnetic stirrer
- Stir bar
- Büchner funnel and flask
- Filter paper



- Beakers
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl
  glycolate and a molar excess of concentrated aqueous ammonia. For a typical laboratoryscale reaction, a 5 to 10-fold molar excess of ammonia is recommended to drive the reaction
  to completion. The reaction can be performed at a low temperature to minimize side
  reactions.
- Reaction Conditions: Cool the flask in an ice bath to maintain a temperature of 0-5 °C. Stir
  the mixture vigorously. The reaction progress can be monitored by thin-layer
  chromatography (TLC). The reaction is typically allowed to proceed for several hours to
  overnight.
- Work-up: After the reaction is complete (as indicated by the consumption of the starting ester by TLC), remove the excess ammonia and solvent under reduced pressure using a rotary evaporator.
- Purification by Recrystallization: The crude 2-hydroxyacetamide is purified by recrystallization. Water is a suitable solvent for this purpose.
  - Dissolve the crude product in a minimum amount of hot deionized water.
  - Allow the solution to cool slowly to room temperature to form crystals.
  - Further cool the solution in an ice bath to maximize crystal formation.
  - Collect the crystals by vacuum filtration using a Büchner funnel.
  - Wash the crystals with a small amount of cold deionized water to remove any residual impurities.
  - Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.



Expected Yield: The yield of this reaction is typically in the range of 70-85%, depending on the reaction scale and purification efficiency.

### **Characterization Data**

The identity and purity of the synthesized **2-hydroxyacetamide** can be confirmed by the following analytical methods.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The following tables summarize the expected chemical shifts for **2-hydroxyacetamide** in DMSO-d<sub>6</sub>.

<sup>1</sup>H NMR Spectral Data (DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2	br s	1H	-NH2
~6.8	br s	1H	-NH2
~4.9	t	1H	-OH
3.7	d	2H	-CH <sub>2</sub> -

<sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Amide)
~60	-CH <sub>2</sub> -

### Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxyacetamide** (KBr pellet) is expected to show the following characteristic absorption bands.



Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200	N-H and O-H stretching
~1650	C=O stretching (Amide I)
~1620	N-H bending (Amide II)
~1080	C-O stretching

## **Experimental Workflow**

The following diagram illustrates the workflow for the synthesis of **2-hydroxyacetamide**.



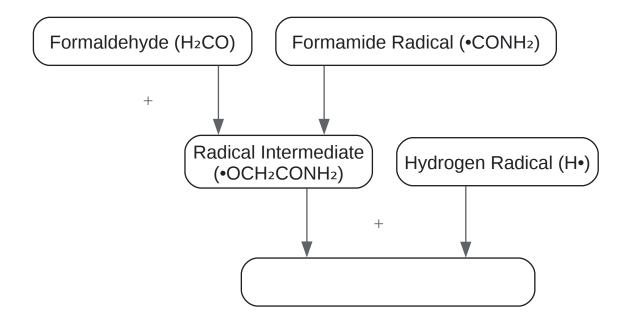
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Synthesis of 2-Hydroxyacetamide Workflow

## **Prebiotic Synthesis Pathway of Glycolamide**

Glycolamide, the alternative name for **2-hydroxyacetamide**, is a molecule of interest in prebiotic chemistry. It is considered a potential precursor to simple peptides. One proposed prebiotic synthesis route involves the reaction of formaldehyde with the formamide radical, followed by hydrogenation.





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Proposed Prebiotic Synthesis of Glycolamide

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### References

- 1. researchgate.net [researchgate.net]
- 2. Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future PMC [pmc.ncbi.nlm.nih.gov]
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